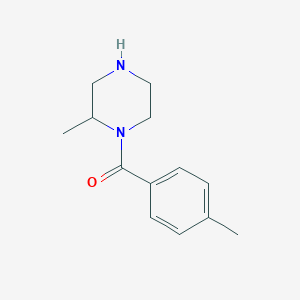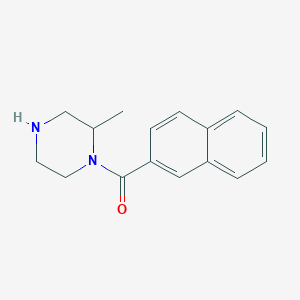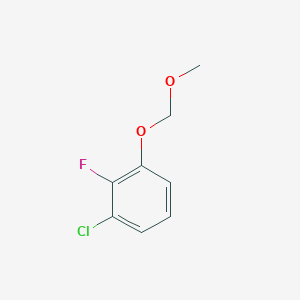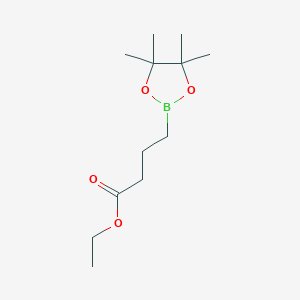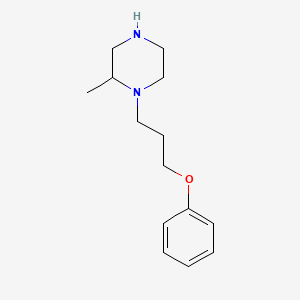
2-Methyl-1-(3-phenoxypropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-phenoxypropyl)piperazine is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is part of the piperazine family, which is known for its wide array of biological and pharmaceutical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperazine with 3-phenoxypropyl bromide under basic conditions. This reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives often involves batch or continuous flow processes. The use of microwave reactors has been explored to enhance the efficiency of these reactions. Heterogeneous catalysis by metal ions supported on commercial polymeric resins is also employed to streamline the synthesis process .
化学反应分析
Types of Reactions
2-Methyl-1-(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .
科学研究应用
2-Methyl-1-(3-phenoxypropyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antipsychotic properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions
作用机制
The mechanism of action of 2-Methyl-1-(3-phenoxypropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Cyclizine: An anti-vertigo agent.
Meclizine: Used to treat motion sickness.
Sildenafil: Used for erectile dysfunction and pulmonary arterial hypertension.
Uniqueness
2-Methyl-1-(3-phenoxypropyl)piperazine stands out due to its unique combination of a piperazine ring with a phenoxypropyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in other piperazine derivatives .
属性
IUPAC Name |
2-methyl-1-(3-phenoxypropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-12-15-8-10-16(13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLVKAHVFFVNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
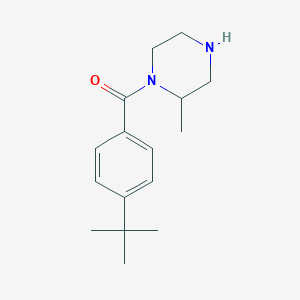
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)
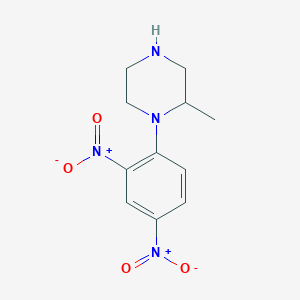
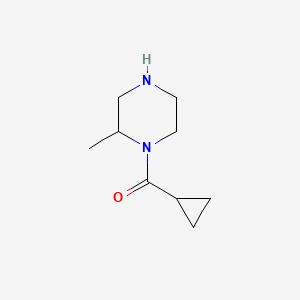
![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)
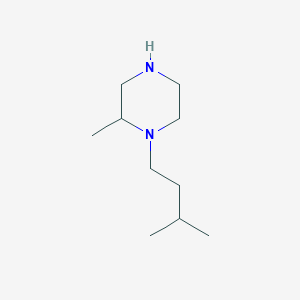
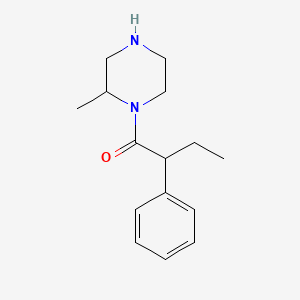

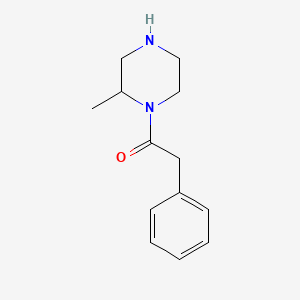
![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)
